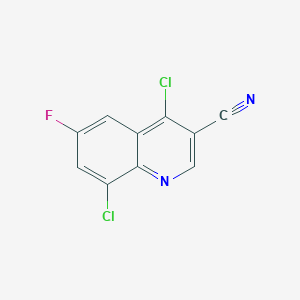

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves several steps, typically starting with the appropriate quinoline precursor. The synthetic route often includes halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the quinoline ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .

Análisis De Reacciones Químicas

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile derivatives. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

In a study examining a series of fluoroquinolone derivatives, this compound was evaluated for its antiproliferative effects on colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, and SW480). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant potency against these cells. Specifically, compound 4b displayed an IC50 value of 840 nM against HCT116 cells, which is notably lower than that of standard chemotherapy agents like cisplatin .

| Cell Line | IC50 (nM) | Reference Drug (Cisplatin) IC50 (nM) |

|---|---|---|

| HT29 | 1.61 | 119.49 |

| HCT116 | 0.84 | 119.49 |

| SW620 | 9.19 | 119.49 |

| CACO2 | 63.64 | 119.49 |

| SW480 | 70.33 | 119.49 |

This study suggests that the compound may act through mechanisms distinct from traditional chemotherapy agents, potentially leading to better selectivity and safety profiles .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Fluoroquinolones are known for their broad-spectrum antibacterial activity.

Case Study: Antimicrobial Efficacy

A study focused on the synthesis of hybrid compounds combining fluoroquinolone structures with artemisinin demonstrated that these hybrids retained significant antimicrobial activity while also showing enhanced antiplasmodial effects against malaria parasites . The incorporation of the quinoline structure was critical in maintaining the efficacy against bacterial strains.

Pharmacophore Modeling and Structure-Activity Relationship

Pharmacophore modeling has been employed to understand the structural features necessary for the biological activity of compounds related to this compound.

Insights from Pharmacophore Studies

Using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, researchers have identified key molecular features that correlate with biological activity against various targets, including histone deacetylase inhibitors (HDACs) and other cancer-related pathways . Such modeling helps in optimizing lead compounds for improved efficacy and reduced toxicity.

Mecanismo De Acción

The mechanism of action of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

3,4-Dichloro-8-fluoroquinoline: Similar in structure but with different substitution patterns.

Other Halogenated Quinolines: Compounds with different halogen atoms or positions, which can exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .

Actividad Biológica

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₀H₃Cl₂FN₂

- Molecular Weight: 241.05 g/mol

- Boiling Point: Approximately 378.3 °C

- Density: 1.56 g/cm³

The compound features a dichloro and a fluoro substituent on the quinoline ring, which significantly influences its reactivity and biological activity.

This compound primarily exerts its biological effects through interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. The compound forms stable complexes with these targets, inhibiting their activity and leading to bactericidal effects against various bacterial strains .

Antimicrobial Activity

The compound has been investigated for its efficacy against a range of bacterial pathogens. Studies have shown that it possesses significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 2.0 |

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Antitumor Activity

Recent studies suggest potential anticancer properties of this compound. It has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition could lead to reduced tumor growth in various cancer models .

Case Studies

-

Antimicrobial Efficacy Study

In a comparative study, this compound was tested alongside established fluoroquinolone antibiotics. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus, showcasing its potential as a new therapeutic option in the face of rising antibiotic resistance . -

Anticancer Mechanism Investigation

A study focused on the mechanism by which this compound inhibits cancer cell proliferation revealed that it induces apoptosis in cancer cells through caspase activation pathways. This finding supports the notion that this compound could be developed into an effective anticancer drug .

Propiedades

IUPAC Name |

4,8-dichloro-6-fluoroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUAFLBTRKHFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.